9-Octadecenoic acid, 9-sulfo-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Octadecenoic acid, 9-sulfo- typically involves the sulfonation of 9-octadecenoic acid. One common method is the reaction of oleic acid with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of 9-Octadecenoic acid, 9-sulfo- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
9-Octadecenoic acid, 9-sulfo- undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The double bond in the octadecenoic acid chain can be reduced to form saturated derivatives.
Substitution: The sulfonic acid group can participate in substitution reactions, forming sulfonate esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as alcohols or amines are used in the presence of acid catalysts to form esters or amides.
Major Products
Oxidation: Sulfonates and sulfoxides.
Reduction: Saturated sulfonic acids.
Substitution: Sulfonate esters and amides.
Scientific Research Applications
9-Octadecenoic acid, 9-sulfo- has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical processes.
Biology: Employed in the study of cell membrane dynamics and as a model compound for studying lipid-sulfonate interactions.
Medicine: Investigated for its potential as a drug delivery agent due to its amphiphilic nature.
Industry: Utilized in the formulation of detergents, lubricants, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 9-Octadecenoic acid, 9-sulfo- involves its interaction with biological membranes and proteins. The sulfonic acid group enhances the molecule’s ability to interact with hydrophilic environments, while the hydrophobic octadecenoic acid chain allows it to integrate into lipid bilayers. This dual nature enables it to modulate membrane properties and influence various cellular processes.
Comparison with Similar Compounds
Similar Compounds
Oleic Acid: The parent compound, lacking the sulfonic acid group.
Elaidic Acid: A trans isomer of oleic acid.
Ricinoleic Acid: Contains a hydroxyl group in addition to the double bond.
Sodium Oleate: The sodium salt of oleic acid.
Uniqueness
9-Octadecenoic acid, 9-sulfo- is unique due to the presence of the sulfonic acid group, which imparts distinct chemical and physical properties. This modification enhances its solubility in water and its ability to act as a surfactant, making it more versatile in various applications compared to its non-sulfonated counterparts.
Properties
CAS No. |
68201-85-4 |
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Molecular Formula |
C18H34O5S |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
(Z)-9-sulfooctadec-9-enoic acid |
InChI |
InChI=1S/C18H34O5S/c1-2-3-4-5-6-8-11-14-17(24(21,22)23)15-12-9-7-10-13-16-18(19)20/h14H,2-13,15-16H2,1H3,(H,19,20)(H,21,22,23)/b17-14- |
InChI Key |
JEXDTYLVDKNUPY-VKAVYKQESA-N |
Isomeric SMILES |
CCCCCCCC/C=C(/CCCCCCCC(=O)O)\S(=O)(=O)O |
Canonical SMILES |
CCCCCCCCC=C(CCCCCCCC(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
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